molecular formula C22H18N2O3 B14628380 (4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine CAS No. 56060-52-7

(4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B14628380
CAS No.: 56060-52-7
M. Wt: 358.4 g/mol
InChI Key: CKYGZHSFHRIXDQ-NHCUHLMSSA-N
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Description

(4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine is a complex organic compound characterized by its unique oxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with diphenylamine in the presence of an acid catalyst, followed by cyclization to form the oxazine ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of nitro-substituted oxazine derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro group to an amino group, resulting in different functionalized oxazine compounds.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various functionalized oxazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the oxazine ring .

Comparison with Similar Compounds

Similar Compounds

  • (4R,6R)-4-(4-methylphenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine
  • (4R,6R)-4-(4-chlorophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine

Uniqueness

Compared to similar compounds, (4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

56060-52-7

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

(4R,6R)-4-(4-nitrophenyl)-2,6-diphenyl-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C22H18N2O3/c25-24(26)19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)27-22(23-20)18-9-5-2-6-10-18/h1-14,20-21H,15H2/t20-,21-/m1/s1

InChI Key

CKYGZHSFHRIXDQ-NHCUHLMSSA-N

Isomeric SMILES

C1[C@@H](N=C(O[C@H]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1C(N=C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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